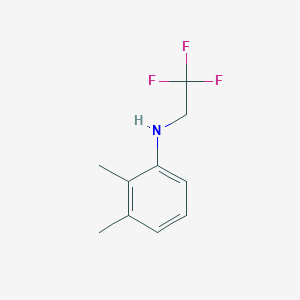

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Übersicht

Beschreibung

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a trifluoroethyl group attached to an aniline ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,3-dimethylaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of high-purity starting materials and advanced purification techniques such as column chromatography are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Nitro derivatives, quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- Neurological Disorders : The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its trifluoroethyl group enhances the lipophilicity and bioavailability of drug candidates, making them more effective in crossing biological membranes .

Case Study: Synthesis of Trifluoromethylated Amines

- Research has demonstrated that 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline can be utilized in biocatalytic processes to synthesize chiral α-trifluoromethyl amines with high enantioselectivity. This method allows for the efficient production of valuable synthons for medicinal chemistry .

Formulation of Agrochemicals

- In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness against pests leads to improved crop protection and yield .

Case Study: Efficacy in Pest Control

- Studies have shown that formulations containing this compound exhibit superior pest control efficacy compared to traditional agents. This is particularly evident in the management of resistant pest populations.

Analytical Chemistry

Reagent for Detection and Quantification

- The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. This is crucial for quality control across industries such as pharmaceuticals and food safety .

Fluorinated Compounds Research

Understanding Properties and Applications

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)benzamide

- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenylamine

- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)phenol

Uniqueness

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both dimethyl and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it more effective in biological applications compared to similar compounds without this group.

Biologische Aktivität

2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is a compound characterized by the presence of a trifluoroethyl group, which significantly influences its biological activity. Trifluoromethyl (CF3) groups are known to enhance the pharmacological properties of organic compounds due to their unique electronic and steric effects. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antitumor Activity : The compound has shown potential as an antitumor agent. Studies indicate that trifluoromethyl-substituted anilines can inhibit certain cancer cell lines by interfering with metabolic pathways critical for tumor growth .

- Enzyme Inhibition : The presence of the CF3 group has been linked to enhanced inhibition of enzymes involved in metabolic processes. For instance, compounds with similar structures have been identified as inhibitors of branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism .

- Neuroprotective Effects : Some studies suggest that derivatives of trifluoromethyl anilines may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Enzyme Activity : The CF3 group can enhance binding affinity to target enzymes through hydrophobic interactions and electronic effects. This is particularly relevant in enzyme inhibition studies where structural modifications lead to significant changes in potency .

- Influence on Membrane Permeability : The trifluoroethyl group may alter the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes and reach intracellular targets .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound inhibited tumor growth in vitro in specific cancer cell lines. |

| Study B | Showed enhanced enzyme inhibition compared to non-fluorinated analogs, indicating a structure-activity relationship favoring CF3 substitution. |

| Study C | Reported neuroprotective properties in animal models, suggesting potential applications in treating neurodegenerative diseases. |

Toxicity and Safety Profile

Toxicological evaluations have indicated that while certain trifluoromethyl-substituted compounds exhibit low toxicity at therapeutic doses, comprehensive safety assessments are necessary for clinical applications. Studies on related compounds have shown minimal adverse effects on model organisms at concentrations up to 100 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, considering yield and purity?

Methodological Answer: The synthesis typically involves N-alkylation of 2,3-dimethylaniline with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or bromide). Key considerations include:

- Catalysts/Base : Use of inorganic bases like K₂CO₃ or Cs₂CO₃ to deprotonate the aniline nitrogen, facilitating nucleophilic substitution .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity.

Example conditions: Reaction of 2,3-dimethylaniline with trifluoroethyl bromide in DMF at 70°C for 12 hours yielded 65–75% product after silica gel purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and crystallographic packing (e.g., used for structurally similar Schiff bases derived from 2,3-dimethylaniline) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and bioactivity?

Methodological Answer: The trifluoroethyl group (–CH₂CF₃) impacts:

- Electron-Withdrawing Effects : The CF₃ group reduces electron density on the aniline ring, altering reactivity in electrophilic substitutions .

- Lipophilicity : Enhances membrane permeability and bioavailability (logP increases by ~1.5 compared to non-fluorinated analogs) .

- Metabolic Stability : Fluorine’s inductive effect slows oxidative metabolism, prolonging half-life in vivo .

Experimental validation: Comparative studies with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) via HPLC-MS can quantify metabolic stability .

Q. What strategies can reconcile discrepancies between experimental data (e.g., NMR shifts) and computational models for this compound?

Methodological Answer:

- Model Refinement : Incorporate solvent effects (e.g., PCM for DMSO) and relativistic corrections (for fluorine atoms) in DFT calculations .

- Validation : Cross-check NMR chemical shifts with databases (e.g., SDBS or PubChem) and adjust torsional parameters in molecular dynamics simulations.

- Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation byproducts (common in fluorinated anilines) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoroethyl group in biological targets?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., –CH₂CH₃, –CH₂CF₂H) to isolate fluorine’s contribution .

- Bioassays : Test analogs against target enzymes (e.g., cytochrome P450) or receptors using fluorescence polarization or SPR assays.

- Computational Docking : Use programs like AutoDock Vina to compare binding affinities and steric effects of fluorinated vs. non-fluorinated groups .

Case study: For acaricidal compounds, trifluoroethylthio analogs showed 3× higher activity than ethyl analogs due to enhanced hydrophobic interactions .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges : Fluorine’s high electronegativity disrupts crystal packing; hygroscopicity complicates solvent selection.

- Mitigation Strategies :

- Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Add seed crystals or employ anti-solvent diffusion (e.g., adding pentane to a DCM solution).

- Characterize crystals under inert gas to prevent moisture absorption .

Q. How does the steric bulk of the trifluoroethyl group affect regioselectivity in further functionalization reactions?

Methodological Answer:

- Steric Hindrance : The –CH₂CF₃ group directs electrophilic substitution to the para position of the aniline ring (less hindered than ortho).

- Experimental Design :

Eigenschaften

IUPAC Name |

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7-4-3-5-9(8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQIIAOZKJTSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.